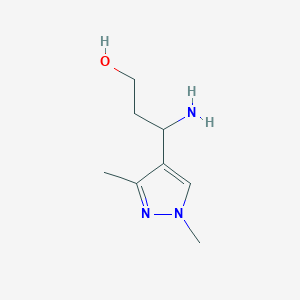

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Description

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 3-positions. The compound’s structure combines a propan-1-ol backbone with a tertiary amino group and a heteroaromatic substituent, making it a versatile intermediate in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3 |

InChI Key |

UGYWXQBPFDGWTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol generally involves:

- Construction of the 1,3-dimethylpyrazole ring system.

- Introduction of the amino group at the 4-position of the pyrazole.

- Attachment of the propan-1-ol side chain at the 3-position of the pyrazole ring.

Key synthetic steps often include condensation reactions, nucleophilic substitutions, and selective functional group transformations.

Literature-Reported Synthetic Routes

Pyrazole Ring Formation via Hydrazine Derivatives

A common approach reported in the literature involves the reaction of methylated pyridine derivatives or related ketones with hydrazine or methylhydrazine to form the pyrazole ring:

- Starting from a suitable ketone or aldehyde precursor, treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone intermediate.

- Subsequent reaction with methylhydrazine in an acidic medium (e.g., acetic acid, ethanol solvent) affords the 1,3-dimethylpyrazole ring system.

- This method allows for selective methylation at the 1 and 3 positions of the pyrazole ring and installation of the amino group at position 4 by further transformations if necessary.

Functionalization to Install the Propanol Side Chain

- The propanol moiety can be introduced through nucleophilic substitution or addition reactions.

- For example, alkylation of the pyrazole nitrogen or carbon with a 3-halo-1-propanol derivative under basic conditions (e.g., potassium carbonate in DMF) leads to the formation of the propanol side chain attached at the 3-position of the pyrazole ring.

- Protection/deprotection strategies may be employed to control regioselectivity and functional group compatibility during synthesis.

Patent-Disclosed Processes (Related Pyrazole Derivatives)

Although no direct patents describe the exact preparation of This compound , related pyrazole derivatives with amino and substituted groups have been synthesized using multi-step processes involving:

- Reaction of pyrazolyl-piperidine intermediates with electrophiles such as acryloyl chloride.

- Use of organic bases (e.g., diisopropylethylamine) and polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) for key coupling steps.

- Purification steps including recrystallization, solvent-antisolvent precipitation, and lyophilization to obtain amorphous or crystalline forms.

These methods highlight the importance of controlled reaction conditions, solvent choice, and purification techniques in preparing pyrazole-containing compounds with amino and hydroxyalkyl substituents.

Data Tables Summarizing Preparation Conditions

Detailed Research Findings and Notes

- The pyrazole ring synthesis via DMF-DMA and methylhydrazine is efficient and yields the desired 1,3-dimethyl substitution pattern with high regioselectivity.

- Alkylation to introduce the propanol side chain requires careful control of base strength and solvent polarity to avoid side reactions and ensure selective substitution at the 3-position of the pyrazole ring.

- Amino group installation at the 4-position can be achieved either by direct substitution if a leaving group is present or by reduction of a nitro precursor.

- Purification techniques significantly affect the physical form (amorphous vs. crystalline) and purity of the final compound, impacting its stability and usability in further applications.

- No direct commercial or large-scale synthetic routes are publicly detailed for this exact compound, indicating potential for novel process development.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol | C₉H₁₇N₃O | 183.25 (estimated)* | Not available | 1,3-dimethylpyrazole, amino, propanol |

| 3-Amino-3-(1,3-dioxaindan-5-yl)propan-1-ol | C₁₀H₁₃NO₃ | 195.22 | Not provided | 1,3-dioxaindan (non-pyrazole aromatic) |

| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol | C₇H₁₁ClN₂O | 186.63 | EN300-230184 | 4-chloro-5-methylpyrazole |

| 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | 236.10 | EN300-322395 | Dichlorophenyl (non-heteroaromatic) |

| 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol | C₇H₁₂N₂O₂ | 156.18 | 1602539-47-8 | Ether linkage (oxy group) |

| 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol | C₉H₁₇N₃O | 183.25 | 1156892-12-4 | Branched amino-propanol, methylpyrazole |

*Molecular weight estimated via formula: C₉H₁₇N₃O = (12×9) + (1×17) + (14×3) + 16 = 183.25 g/mol.

Key Observations:

Pyrazole Substitution Patterns: The target compound’s 1,3-dimethylpyrazole group distinguishes it from analogs like 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol, which has a chloro substituent at the 4-position . Chlorine may enhance electrophilicity, while methyl groups likely improve lipophilicity .

Aromatic vs. Non-Aromatic Substituents: 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol replaces the pyrazole with a dichlorophenyl ring, which could increase steric bulk and alter electronic properties (e.g., electron-withdrawing Cl groups) .

Molecular Weight and Solubility: The target compound’s estimated molecular weight (183.25 g/mol) is comparable to 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol, but its linear structure may improve solubility in polar solvents compared to branched analogs .

Synthetic Accessibility :

- Pyrazole derivatives like 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol are synthesized via nucleophilic substitution or cyclization reactions, as seen in and . The target compound likely follows similar pathways, with triethylamine or microwave-assisted methods enhancing yield .

Research Findings and Implications

- Biological Activity: Pyrazole derivatives are known for antimicrobial and anticancer properties. The amino and hydroxyl groups in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to 3-amino-3-(3,5-dichlorophenyl)propan-1-ol .

Biological Activity

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₈H₁₅N₃O and a molecular weight of approximately 169.22 g/mol, this compound comprises a propanol backbone and a dimethyl-substituted pyrazole ring, which are integral to its interaction with biological systems.

Structural Characteristics

The structure of this compound features:

- Amino Group : Contributes to hydrogen bonding and increases solubility in biological environments.

- Hydroxyl Group : Enhances reactivity and interaction with various biological targets.

- Pyrazole Ring : Known for its role in pharmacology, the pyrazole moiety is associated with diverse biological activities including anti-inflammatory and anticancer properties.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for various enzymes involved in critical biochemical pathways. Its interaction with enzymes is primarily facilitated through hydrogen bonding and hydrophobic interactions due to the presence of both amino and hydroxyl groups. This mechanism indicates potential applications in treating diseases where enzyme modulation is beneficial, such as cancer and inflammatory disorders .

Antitumor Activity

The compound has shown promise in antitumor activity, particularly against specific cancer types. The structural similarity to other pyrazole derivatives known for their anticancer effects suggests that it may inhibit pathways associated with tumor growth. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and other kinases critical for cancer cell proliferation .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Compounds within the pyrazole family have been documented to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell lines. Results indicated that compounds with similar structural motifs displayed significant cytotoxicity against various cancer types.

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on xanthine oxidase (XO). The results showed moderate inhibitory activity, suggesting that modifications to the pyrazole structure could enhance potency against this enzyme .

Comparative Analysis

The following table summarizes key features and activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-amino-2-(benzyloxy)methylpropan-1-ol | C₁₁H₁₅N₃O₂ | Benzyloxy group | Chiral synthesis |

| 3-(4-amino-3,5-dimethylpyrazol-1-yl)propan-1-ol | C₈H₁₂N₄O | Additional methyl group | Antitumor activity |

| 3-Amino-3-thiophen-3-ylpropan-1-ol | C₇H₁₁NOS | Thiophene ring | Medicinal chemistry relevance |

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol?

- Methodological Answer : Synthesis typically involves cyclization of enaminones with hydrazines under acidic conditions. For example, pyrazole derivatives are synthesized via a cyclization reaction catalyzed by p-toluenesulfonic acid in ethanol at 80–100°C, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Key intermediates like 1,3-dimethylpyrazole precursors are alkylated with β-amino alcohol derivatives under reflux in aprotic solvents (e.g., DMF) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the pyrazole ring and confirms amino-propanol chain connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving hydrogen bonding between the hydroxyl group and pyrazole nitrogen .

Q. What are the key considerations in experimental design for biological activity screening?

- Methodological Answer : Standardize assays for receptor binding (e.g., androgen receptor modulation) using competitive binding assays with radiolabeled ligands. For cytotoxicity studies, use MTT assays on cancer cell lines (e.g., PC-3 or MCF-7) with IC₅₀ calculations via nonlinear regression . Include positive controls (e.g., bicalutamide for anti-androgen activity) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- Wavefunction Analysis : Multiwfn calculates electron localization functions (ELF) and electrostatic potentials (ESP) to identify nucleophilic/electrophilic sites on the pyrazole ring and amino-alcohol chain .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., androgen receptor ligand-binding domain) using flexible ligand docking and MM-GBSA scoring .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, discrepancies in anti-cancer activity may arise from cell line variability. Confirm mechanisms via siRNA knockdown of suspected targets (e.g., AR or EGFR) and compare with structurally similar analogs (e.g., 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide) . Use meta-analysis of dose-response curves to identify outliers .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Methodological Answer :

- Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce byproducts.

- Solvent Optimization : Switch from ethanol to 2-propanol for recrystallization to improve crystal lattice formation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and intermediate stability .

Q. How can X-ray crystallography address challenges in resolving hydrogen-bonding networks?

- Methodological Answer : High-resolution data collection (≤1.0 Å) with synchrotron radiation improves electron density maps. Use SHELXL’s restraints for disordered propanol chains and refine hydrogen atoms with riding models. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate bond lengths .

Q. What are the limitations of current SAR studies for this compound class?

- Methodological Answer : Limited data on enantioselective activity (the compound has a chiral center). Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test separately for receptor binding . Address solubility issues in pharmacokinetic studies by synthesizing prodrugs (e.g., acetylated hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.